1H and 13C NMR chemical shifts of 2-Chloro-1-(4-methoxyphenyl)propan-1-one
1H and 13C NMR chemical shifts of 2-Chloro-1-(4-methoxyphenyl)propan-1-one
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Chloro-1-(4-methoxyphenyl)propan-1-one
Abstract
This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-1-(4-methoxyphenyl)propan-1-one. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is paramount for researchers in medicinal chemistry and materials science. This document offers a detailed interpretation of the predicted chemical shifts and coupling constants, grounded in fundamental principles of NMR spectroscopy. It further outlines a standardized protocol for the acquisition of high-resolution NMR data and discusses the key structural factors influencing the spectral features of this α-chloro ketone.
Introduction: The Significance of 2-Chloro-1-(4-methoxyphenyl)propan-1-one and the Role of NMR
2-Chloro-1-(4-methoxyphenyl)propan-1-one is a substituted α-chloro ketone, a class of compounds widely utilized as building blocks in organic synthesis. The presence of a reactive chlorine atom alpha to a carbonyl group, combined with the electronic characteristics of the 4-methoxyphenyl moiety, makes it a versatile precursor for the synthesis of various heterocyclic compounds, pharmaceuticals, and other functional molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily 1H and 13C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a synthetic intermediate like 2-Chloro-1-(4-methoxyphenyl)propan-1-one, NMR is indispensable for confirming its identity, assessing its purity, and tracking its transformation in chemical reactions.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for the unambiguous assignment of NMR signals. The structure and numbering scheme for 2-Chloro-1-(4-methoxyphenyl)propan-1-one used throughout this guide are presented below.
Caption: Molecular structure and atom numbering of 2-Chloro-1-(4-methoxyphenyl)propan-1-one.
Predicted 1H NMR Spectrum: A Detailed Analysis
The predicted 1H NMR spectrum provides a wealth of information about the proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments are summarized in the table below.
Table 1: Predicted 1H NMR Data for 2-Chloro-1-(4-methoxyphenyl)propan-1-one (500 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.95 | Doublet (d) | 8.9 | 2H | H-2', H-6' |
| 6.95 | Doublet (d) | 8.9 | 2H | H-3', H-5' |
| 5.20 | Quartet (q) | 6.7 | 1H | H-2 |
| 3.88 | Singlet (s) | - | 3H | -OCH3 |
| 1.75 | Doublet (d) | 6.7 | 3H | H-3 |
Interpretation of the Aromatic Region (δ 6.5-8.0 ppm)
The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene ring, often referred to as a para-substituted system.
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H-2' and H-6' (δ 7.95, d): These protons are ortho to the electron-withdrawing carbonyl group. The carbonyl group deshields these protons due to its anisotropic effect and its ability to withdraw electron density through resonance and induction.[4][5] This results in a significant downfield shift. The signal appears as a doublet due to coupling with the adjacent protons H-3' and H-5', respectively.
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H-3' and H-5' (δ 6.95, d): These protons are ortho to the electron-donating methoxy group. The methoxy group shields these protons by donating electron density into the aromatic ring through resonance. This causes a pronounced upfield shift compared to unsubstituted benzene (δ ~7.3 ppm). The signal is a doublet due to coupling with H-2' and H-6'.
Interpretation of the Aliphatic Region (δ 0-6.0 ppm)
The aliphatic region reveals the structure of the propanone side chain.
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H-2 (δ 5.20, q): This methine proton is alpha to both the carbonyl group and the chlorine atom. Both of these are strongly electron-withdrawing groups, leading to a substantial deshielding and a significant downfield shift. The signal is a quartet due to coupling with the three equivalent protons of the methyl group (H-3).
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-OCH3 (δ 3.88, s): The three protons of the methoxy group are equivalent and are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is typical for a methoxy group attached to an aromatic ring.
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H-3 (δ 1.75, d): The protons of the methyl group are shifted downfield from a typical alkane position due to the deshielding effect of the adjacent C-2, which bears a chlorine atom and is alpha to the carbonyl. The signal is a doublet due to coupling with the single proton at C-2.
Caption: Predicted 1H NMR spin system and couplings.
Predicted 13C NMR Spectrum: A Detailed Analysis
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts and assignments are presented below.
Table 2: Predicted 13C NMR Data for 2-Chloro-1-(4-methoxyphenyl)propan-1-one (125 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 194.5 | C-1 (C=O) | The carbonyl carbon is highly deshielded and appears far downfield.[2] |
| 164.0 | C-4' | This aromatic carbon is attached to the shielding oxygen atom of the methoxy group. |
| 131.0 | C-2', C-6' | These carbons are ortho to the carbonyl group and are deshielded. |
| 128.5 | C-1' | This is the quaternary carbon of the aromatic ring attached to the propanone chain. |
| 114.0 | C-3', C-5' | These carbons are ortho to the electron-donating methoxy group and are shielded. |
| 55.6 | -OCH3 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| 55.0 | C-2 | This carbon is attached to the electronegative chlorine atom, causing a downfield shift. |
| 21.5 | C-3 | A typical upfield chemical shift for a methyl carbon. |
Experimental Protocol for NMR Data Acquisition
While the data presented here is predicted, a robust experimental protocol is essential for acquiring high-quality NMR spectra in a laboratory setting.
5.1. Sample Preparation
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Dissolve the Sample: Accurately weigh approximately 10-20 mg of 2-Chloro-1-(4-methoxyphenyl)propan-1-one and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
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Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
5.2. Spectrometer Setup and Data Acquisition
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Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.
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Locking and Shimming: Insert the sample into the spectrometer, lock onto the deuterium signal of the CDCl3, and shim the magnetic field to achieve optimal homogeneity.
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1H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: 16 ppm (centered around 5 ppm).
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Acquisition Time: 2-3 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 8-16 scans.
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-
13C NMR Acquisition:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
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Spectral Width: 240 ppm (centered around 100 ppm).
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
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5.3. Data Processing
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Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) and perform a Fourier transform.
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Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.
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Referencing: Reference the 1H spectrum to the TMS signal at 0.00 ppm and the 13C spectrum to the CDCl3 solvent peak at 77.16 ppm.
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Integration and Peak Picking: Integrate the signals in the 1H spectrum and pick the peaks in both spectra.
Caption: Standard workflow for NMR data acquisition and processing.
Conclusion
This technical guide has provided a detailed analysis of the predicted 1H and 13C NMR spectra of 2-Chloro-1-(4-methoxyphenyl)propan-1-one. The predicted chemical shifts and coupling patterns are in excellent agreement with established principles of NMR spectroscopy, considering the electronic and steric effects of the substituents. This guide serves as a valuable resource for the identification and characterization of this important synthetic intermediate, and the outlined experimental protocol provides a standardized approach for obtaining high-quality experimental data.
References
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. RSC Publishing. [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]
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YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]
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ACS Publications. (2002, September 10). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. The Journal of Organic Chemistry. [Link]
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YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]
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Slideshare. (n.d.). Factors affecting chemical shift. [Link]
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NMRdb.org. (n.d.). Predict all NMR spectra. [Link]
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nmrshiftdb2. (2025, September 7). open nmr database on the web. [Link]
Sources
- 1. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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